3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14;;/h4,7-8H,2-3,5-6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFKXBPEUTVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry.
Mode of Action
Piperidine derivatives are known to be essential for chiral optimization. This suggests that the compound may interact with its targets in a way that optimizes their chiral properties, potentially leading to changes in their function or activity.
Biochemical Pathways
Given the broad use of piperidine derivatives in pharmaceuticals, it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
It is known that piperidine derivatives are used in the synthesis of various pharmaceuticals, suggesting that this compound may have a wide range of potential effects.
Biologische Aktivität
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride is a chemical compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 281.18 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of certain enzymes and receptors involved in disease processes. Specifically, its structure suggests potential interactions with neurotransmitter systems, which may influence cognitive and mood disorders.
Pharmacological Properties
Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been tested against a range of bacteria and fungi, showing promising results in inhibiting their growth .
Anti-inflammatory Effects : Research has also suggested that this compound may have anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .
Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that it can induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of several compounds, this compound was tested against both gram-positive and gram-negative bacteria. The compound demonstrated significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli .
Study 2: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) assessed the cytotoxic effects of the compound. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates, suggesting its potential as a chemotherapeutic agent .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.18 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Cytotoxic |
| Targeted Diseases | Bacterial infections, Cancer |
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride has been explored for its potential as a pharmacological agent. It has shown promise in the following areas:
- DPP-4 Inhibition : Similar compounds have been investigated as Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. DPP-4 inhibitors are essential for regulating glucose levels and improving insulin sensitivity .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar piperidine structures have been associated with modulating neurotransmitter systems, which may lead to advancements in treating neurological disorders.
Cancer Research
Research indicates that derivatives of piperidine and pyrazinone can exhibit anticancer properties. The compound may be evaluated for its ability to inhibit tumor growth or induce apoptosis in cancer cells, particularly through pathways involving cell signaling and apoptosis regulation.
Case Study 1: DPP-4 Inhibitors in Diabetes Management
A study conducted on a new class of DPP-4 inhibitors demonstrated that modifications to the xanthine scaffold led to potent glucose-lowering effects in animal models. This highlights the potential of structurally related compounds, including this compound, in diabetes therapy .
Case Study 2: Neuroprotective Effects
In a recent investigation into neuroprotective agents, derivatives of aminopiperidine were shown to enhance cognitive functions in animal models of Alzheimer's disease. The mechanism involved modulation of acetylcholine receptors and inhibition of cholinesterase activity, suggesting that similar compounds could provide therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Positional Isomers
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride | 1201935-68-3 | C₁₀H₁₈Cl₂N₄O | 281.18 | 4-aminopiperidine, dihydropyrazinone, methyl |
| 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride | 1803599-94-1 | C₁₀H₁₈Cl₂N₄O | 281.18 | 3-aminopiperidine (positional isomer) |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C₁₂H₁₇N₃O·2HCl | 292.2 | 4-aminomethylpiperidine, pyridine-4-yl ketone |
| 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride | N/A | C₂₀H₂₃Cl₃N₆O | 469.8 | Piperazine, triazolopyridine, chlorophenyl |
Key Differences and Implications
Positional Isomerism (4-Amino vs. 3-Amino Piperidine) The 4-aminopiperidine isomer (target compound) offers a distinct spatial arrangement compared to the 3-aminopiperidine variant ().
Core Heterocycle Variations The target compound’s dihydropyrazinone ring contrasts with the pyridin-4-yl ketone in 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (). The dihydropyrazinone’s reduced ring system may confer greater conformational flexibility, while the pyridine ketone provides a rigid, planar structure for π-π stacking interactions.
Functional Group Complexity
- The impurity 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride () incorporates a triazolopyridine core and a chlorophenyl-piperazine chain. These features enhance lipophilicity and may increase CNS penetration compared to the target compound’s simpler architecture.
Solubility and Salt Forms
- All compounds listed are dihydrochloride salts, improving aqueous solubility. However, molecular weight differences (e.g., 281.18 vs. 292.2 g/mol) suggest variations in dissolution rates or crystal packing, as inferred from SHELX-based crystallography studies ().
Vorbereitungsmethoden
Methodology:
Hydrogenation of 3-aminopyridine:
The racemic 3-aminopyridine is hydrogenated using catalytic systems (e.g., Pd/C, Raney Ni) under mild conditions to yield racemic 3-aminopiperidine.Chiral resolution:
Racemic 3-aminopiperidine is resolved via chiral acid salts, such as D-tartaric acid, to isolate the (R)-enantiomer selectively. This process involves forming diastereomeric salts, which are separated by crystallization.Alternative asymmetric synthesis:
Modern asymmetric catalytic methods, including chiral hydrogenation or enzymatic resolution, can also produce enantiomerically pure (R)-3-aminopiperidine directly.
Data Table 1: Enantioselective Synthesis of (R)-3-Aminopiperidine
| Step | Reagents & Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, 25°C | 85-90% | >99% | |
| Resolution | D-tartaric acid, crystallization | 75-80% | >99% |
Formation of 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Key step: Coupling of the enantiomerically pure (R)-3-aminopiperidine with a methylated pyrazinone precursor.
Methodology:
Preparation of pyrazinone core:
The pyrazinone ring is synthesized via cyclization of suitable diketone or amidine precursors under acidic or basic conditions.Amide or amine coupling:
The amino group at the 4-position of the piperidine ring is coupled with the pyrazinone derivative using activating agents such as carbodiimides (e.g., EDC, DCC) or via nucleophilic substitution if the pyrazinone bears a suitable leaving group.Methylation:
The methyl group at the 1-position of the dihydropyrazinone is introduced via methylation of the nitrogen or carbon atom, often using methyl iodide or dimethyl sulfate under controlled conditions.
Data Table 2: Coupling and Methylation
| Step | Reagents & Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Coupling | EDC, DMAP, DCM, 0°C to RT | 70-85% | >98% | Literature synthesis |
| Methylation | CH₃I, K₂CO₃, Acetone | 80-90% | >99% | Standard methylation protocols |
Final Salt Formation and Purification
Dihydrochloride salt formation:
The free base is treated with hydrochloric acid, often in isopropanol or ethanol, under controlled pH (less than 2) to form the dihydrochloride salt, which is then isolated by filtration and drying.Purification:
The compound is purified via recrystallization or chromatography, ensuring high purity suitable for pharmaceutical use.
Data Table 3: Final Salt Preparation
| Step | Reagents & Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Salt formation | HCl in isopropanol, 25-30°C | 85-95% | >99% |
Research Findings and Optimization
Chiral resolution remains the most reliable method for obtaining enantiomerically pure (R)-3-aminopiperidine, with high enantiomeric excess and scalability.
Catalytic asymmetric synthesis is emerging as a promising alternative, reducing costs and simplifying purification.
Reaction conditions such as temperature, solvent choice, and pH are optimized to maximize yield and purity, with attention to avoiding racemization.
Industrial scalability favors continuous flow processes and solid-phase synthesis techniques, reducing waste and improving reproducibility.
Q & A
Q. What are the recommended methodologies for confirming the molecular structure of this compound?
Answer:
- X-ray crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement to resolve bond lengths, angles, and stereochemistry. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Spectroscopic characterization : Perform - and -NMR in deuterated solvents (e.g., DMSO-) to assign proton and carbon environments. Compare experimental shifts with DFT-calculated spectra.
- Mass spectrometry : Employ high-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
Q. What safety protocols are critical during experimental handling?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Handling : Work in a fume hood to avoid inhalation. Avoid skin contact; wash immediately with soap and water if exposed .
- Storage : Keep in tightly sealed glass containers, stored in a cool (<25°C), dry environment away from light and oxidizers .
Q. How can synthetic impurities be identified and quantified?
Answer:
- Chromatographic methods : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/ammonium acetate buffer, pH 6.5) to separate impurities. Compare retention times with reference standards .
- LC-MS : Couple HPLC with high-resolution mass spectrometry to identify impurity structures via fragmentation patterns.
Advanced Research Questions
Q. How can stability under varying experimental conditions be systematically evaluated?
Answer:
- Stress testing : Expose the compound to accelerated degradation conditions:
- Thermal : Heat at 40°C, 60°C, and 80°C for 24–72 hours.
- Photolytic : Use a UV chamber (e.g., 254 nm) for 48 hours.
- Hydrolytic : Test in buffers at pH 2, 7, and 12 at 37°C.
- Analytical monitoring : Quantify degradation products using HPLC-UV/Vis. Monitor for hazardous byproducts (e.g., HCl gas, carbon/nitrogen oxides) via FTIR or GC-MS .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?
Answer:
- Dynamic vs. static structure analysis : NMR captures time-averaged conformations in solution, while X-ray provides a static solid-state structure. Use molecular dynamics simulations to reconcile differences.
- Sample purity : Confirm crystallinity (e.g., PXRD) and solution homogeneity (e.g., -NMR linewidths). Impurities or polymorphism may distort results .
Q. How can reaction pathways for synthesizing dihydropyrazinone derivatives be optimized?
Answer:
- Condition screening : Vary catalysts (e.g., Pd/C for hydrogenation), bases (e.g., KCO), and solvents (DMF, THF). Use Design of Experiments (DoE) to identify critical parameters.
- Intermediate trapping : Employ LC-MS to isolate and characterize transient intermediates (e.g., Schiff bases) during multi-step syntheses .
Q. What computational methods predict interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to piperidine-targeted receptors (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability.
- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogous compounds .
Methodological Considerations Table
| Parameter | Technique | Key References |
|---|---|---|
| Structural refinement | SHELXL (X-ray) | |
| Degradation analysis | HPLC-UV/Vis, GC-MS | |
| Reaction optimization | DoE, LC-MS monitoring | |
| Safety protocols | PPE guidelines, SDS compliance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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